molecular formula C22H24N4O2 B2556701 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1796958-49-0

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2556701
CAS No.: 1796958-49-0
M. Wt: 376.46
InChI Key: WHPFPVFZOJAVLM-UHFFFAOYSA-N
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Description

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene is a complex heterocyclic compound featuring a tricyclic core structure with four nitrogen atoms (tetraazatricyclo) and a methyl substituent. The 4-phenyloxane-4-carbonyl moiety introduces a bulky aromatic-ether-carbonyl group, likely influencing steric and electronic properties.

Properties

IUPAC Name

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-13-20-23-14-17-15-25(10-7-19(17)26(20)24-16)21(27)22(8-11-28-12-9-22)18-5-3-2-4-6-18/h2-6,13-14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPFPVFZOJAVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions. Subsequent steps involve the introduction of the methyl and phenyloxane-carbonyl groups through substitution reactions under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis

Property Target Compound Analog (CAS 1505250-09-8)
IUPAC Name 4-Methyl-11-(4-phenyloxane-4-carbonyl)-... 4-Methyl-2,3,5,7,11-pentaazatricyclo...
CAS Number Not reported 1505250-09-8
Molecular Formula Not available (inferred: ~C₂₀H₂₀N₄O₂) C₉H₁₁N₅
Molecular Weight ~360 g/mol (estimated) 189.22 g/mol
Key Functional Groups Tetraazatricyclo core, phenyloxane-carbonyl Pentaazatricyclo core, methyl group
Potential Applications Speculative: Drug discovery, catalysis Research chemical, synthetic intermediate

Functional and Property Differences

  • Solubility : The phenyloxane-carbonyl group in the target compound likely reduces water solubility compared to the analog, which lacks bulky hydrophobic substituents.
  • Reactivity : The additional nitrogen in the analog may increase basicity and coordination capacity, whereas the carbonyl group in the target compound could participate in hydrogen bonding or nucleophilic reactions.
  • Thermal Stability : Steric hindrance from the phenyloxane group might lower the target compound’s thermal stability relative to the simpler analog.

Research Findings and Limitations

No direct research data on the target compound are available in the provided evidence. However, inferences can be drawn from structural analogs:

  • Synthetic Challenges: The tricyclic nitrogenous core is synthetically demanding, requiring multi-step cyclization and protection-deprotection strategies. The phenyloxane-carbonyl group adds further complexity .
  • Biological Activity: Similar tricyclic nitrogenous compounds are explored as kinase inhibitors or antimicrobial agents. The target compound’s substituent may enhance target selectivity but requires empirical validation.

Biological Activity

The compound 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available literature, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features multiple functional groups that may contribute to its biological activity. The presence of a tetraazatricyclo framework suggests potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that derivatives of tetraazatricyclo compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12Apoptosis
Compound BMCF-78Cell Cycle Arrest
Compound CA54915DNA Damage

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting a potential role in treating infections.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with DNA and disrupt cellular processes plays a crucial role in its anticancer and antimicrobial activities.

Case Studies

  • Case Study on Anticancer Effects : A study published in a peer-reviewed journal investigated the effects of a similar tetraazatricyclo compound on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of derivatives similar to the target compound. It found that these compounds effectively inhibited the growth of resistant strains of bacteria, highlighting their potential in clinical applications against antibiotic-resistant infections.

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